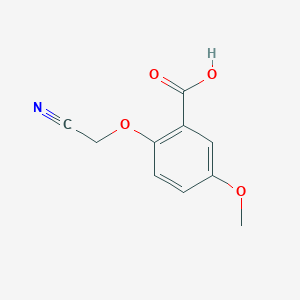

2-(Cyanomethoxy)-5-methoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(cyanomethoxy)-5-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-14-7-2-3-9(15-5-4-11)8(6-7)10(12)13/h2-3,6H,5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNYHSGHVJWGNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OCC#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Cyanomethoxy 5 Methoxybenzoic Acid

Established Synthetic Pathways and Precursor Chemistry

The synthesis of 2-(cyanomethoxy)-5-methoxybenzoic acid typically involves a multi-step process starting from readily available precursors. The key steps include the formation of the cyanomethoxy ether linkage and the subsequent generation of the carboxylic acid functionality.

Alkylation Strategies for Cyanomethoxy Moiety Installation

A primary method for introducing the cyanomethoxy group is through a Williamson ether synthesis. This reaction involves the alkylation of a hydroxyl group with a haloacetonitrile, most commonly chloroacetonitrile (B46850) or bromoacetonitrile. In the context of synthesizing this compound, the logical precursor is 2-hydroxy-5-methoxybenzoic acid or its corresponding ester.

The reaction proceeds by deprotonating the phenolic hydroxyl group of the precursor with a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the haloacetonitrile in an SN2 reaction, displacing the halide and forming the desired ether linkage. organicchemistrytutor.comwikipedia.org The choice of base is crucial to avoid unwanted side reactions, such as the hydrolysis of the ester or nitrile group. Common bases used include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic polar solvent like dimethylformamide (DMF) or acetone.

Table 1: Reagents for Williamson Ether Synthesis

| Reagent | Role | Common Examples |

| Hydroxy Precursor | Provides the oxygen atom for the ether linkage | 2-Hydroxy-5-methoxybenzoic acid, Methyl 2-hydroxy-5-methoxybenzoate |

| Alkylating Agent | Provides the cyanomethyl group | Chloroacetonitrile, Bromoacetonitrile |

| Base | Deprotonates the hydroxyl group | Sodium hydride (NaH), Potassium carbonate (K₂CO₃) |

| Solvent | Provides the reaction medium | Dimethylformamide (DMF), Acetone, Acetonitrile |

Ester Hydrolysis and Carboxylic Acid Formation

If the starting material for the Williamson ether synthesis is an ester derivative, such as methyl 2-hydroxy-5-methoxybenzoate, a subsequent hydrolysis step is necessary to yield the final carboxylic acid. This transformation can be achieved under either acidic or basic conditions. libretexts.orgyoutube.comyoutube.com

Basic hydrolysis, also known as saponification, is commonly employed. youtube.com The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often with a co-solvent like methanol (B129727) or ethanol (B145695) to ensure solubility. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses, expelling the alkoxide leaving group to form the carboxylate salt. Subsequent acidification of the reaction mixture with a strong acid, like hydrochloric acid (HCl), protonates the carboxylate to furnish the final carboxylic acid. youtube.comyoutube.com

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is also a viable method. youtube.com This typically involves heating the ester in an excess of water with a strong acid catalyst. The reaction is an equilibrium process, and driving it to completion often requires the removal of the alcohol byproduct. libretexts.orgyoutube.com

Aromatic Substitution Reactions in Benzoic Acid Derivatives

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents: the methoxy (B1213986) group (-OCH₃), the cyanomethoxy group (-OCH₂CN), and the carboxylic acid group (-COOH).

The methoxy group is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring via resonance. organicchemistrytutor.comyoutube.com This significantly increases the electron density at the positions ortho and para to it, making them more susceptible to electrophilic attack.

The carboxylic acid group is a deactivating, meta-directing group. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles and directing incoming electrophiles to the meta position. minia.edu.eg

Considering the combined influence of these groups on this compound, the powerful activating and ortho, para-directing effect of the methoxy group is likely to dominate, directing incoming electrophiles to the positions ortho and para to it.

Reaction Mechanism Elucidation for Key Transformations

Understanding the reaction mechanisms provides insight into the reactivity of this compound and allows for the prediction of its behavior in various chemical environments.

Nucleophilic Acyl Substitution Pathways of the Carboxyl Group

The carboxylic acid group can undergo nucleophilic acyl substitution, although it is generally less reactive than its derivatives like acid chlorides or esters. The reaction typically proceeds through an addition-elimination mechanism. numberanalytics.comlibretexts.org

Under acidic conditions, the carbonyl oxygen of the carboxylic acid is protonated, which enhances the electrophilicity of the carbonyl carbon. A nucleophile can then attack this activated carbon, leading to a tetrahedral intermediate. Proton transfer and subsequent elimination of a water molecule yields the substituted product. vaia.com

Under basic conditions, the carboxylic acid is deprotonated to form a carboxylate anion. This anion is generally unreactive towards nucleophilic attack due to its negative charge. Therefore, direct nucleophilic acyl substitution on the carboxylate is unfavorable. To facilitate reactions under basic or neutral conditions, the carboxylic acid is often first converted to a more reactive derivative, such as an acid chloride or an ester.

Nitrile Group Reactivity and Derivatization Mechanisms

The cyano group (-C≡N) in this compound offers a variety of synthetic possibilities. The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. wikipedia.org

One of the most common reactions of nitriles is hydrolysis to form either a carboxylic acid or an amide. numberanalytics.comfiveable.me Under acidic or basic conditions, water or hydroxide attacks the electrophilic carbon of the nitrile. This is followed by a series of proton transfers and tautomerization steps to yield the corresponding amide. Further hydrolysis of the amide leads to the carboxylic acid.

Nitriles can also be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. fiveable.me The reaction proceeds via the addition of hydride to the nitrile carbon, followed by further reduction of the resulting imine intermediate.

Furthermore, the nitrile group can participate in cycloaddition reactions and can be used to construct heterocyclic ring systems. numberanalytics.comnih.gov For instance, intramolecular cyclization could potentially occur if a suitable nucleophilic center is present elsewhere in the molecule, although this would likely require specific catalysts or reaction conditions. nih.govrsc.org The reactivity of the nitrile group makes it a valuable handle for further molecular elaboration.

Table 2: Common Chemical Transformations of the Nitrile Group

| Reaction Type | Reagents | Product |

| Hydrolysis | H₃O⁺ or NaOH(aq) | Carboxylic acid or Amide |

| Reduction | LiAlH₄, then H₂O; or H₂, catalyst | Primary amine |

| Addition of Grignard Reagents | RMgX, then H₃O⁺ | Ketone |

Regioselectivity and Stereoselectivity in Synthetic Steps

The primary synthesis of this compound is logically approached via the Williamson ether synthesis. This involves the O-alkylation of 2-hydroxy-5-methoxybenzoic acid with a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile.

Regioselectivity: The regioselectivity of this initial synthesis is straightforward. The starting material, 2-hydroxy-5-methoxybenzoic acid, has only one phenolic hydroxyl group available for alkylation, ensuring that the cyanomethoxy group is introduced exclusively at the C2 position of the benzoic acid.

In subsequent reactions involving the aromatic ring, the directing effects of the substituents become crucial for controlling regioselectivity. The cyanomethoxy group, being an ether, is an ortho-, para-director. The methoxy group at C5 is also a strong ortho-, para-director. Their combined influence dictates the position of incoming electrophiles.

The position ortho to the cyanomethoxy group (C3) is activated.

The position ortho to the methoxy group and meta to the cyanomethoxy group (C6) is strongly activated.

The position ortho to the methoxy group (C4) is also activated.

Therefore, electrophilic aromatic substitution reactions are expected to yield a mixture of products, with substitution likely favoring the C4 and C6 positions due to the powerful activating effect of the C5-methoxy group. The steric hindrance from the adjacent cyanomethoxy and carboxylic acid groups might disfavor substitution at the C3 position.

Stereoselectivity: The synthesis of the parent compound does not involve the formation of any chiral centers, so stereoselectivity is not a factor in this step. However, if the cyanomethoxy side chain is modified, for instance, by reduction of the nitrile to a primary amine followed by further reactions, or by reactions at the α-carbon, the creation of a stereocenter becomes possible. In such cases, the use of chiral reagents or catalysts would be necessary to achieve stereoselectivity.

Derivatization Strategies and Analogue Synthesis

The structure of this compound offers multiple handles for derivatization, allowing for the synthesis of a diverse library of analogues.

The carboxylic acid is a versatile functional group for the construction of heterocyclic rings. One prominent strategy involves the intramolecular cyclization of derivatives. For instance, conversion of the carboxylic acid to an acyl chloride, followed by reaction with a binucleophile, can lead to various heterocyclic systems.

A key transformation is the intramolecular cyclization involving the nitrile of the cyanomethoxy group. Under certain conditions, the carboxyl group can react with the nitrile to form a six-membered anhydride-like intermediate, which can then be trapped by nucleophiles. More directly, base-catalyzed intramolecular cyclization of o-cyanomethoxyaryl compounds can lead to the formation of benzofuran (B130515) derivatives. researchgate.netnih.govorganic-chemistry.org For example, treatment with a base could potentially induce cyclization to form a substituted benzofuranone.

| Starting Material | Reagent/Condition | Product Type | Reference |

| o-(Cyanomethyl)phenol derivatives | Base or Metal Catalyst | Substituted Benzofurans | researchgate.netnih.gov |

| o-Hydroxystilbenes | Hypervalent Iodine Reagents | 2-Arylbenzofurans | organic-chemistry.org |

| Delta Hydroxy Acid | Acid Catalyst | Delta Lactone | youtube.com |

This table is interactive. Click on the headers to sort.

The cyanomethoxy side chain provides several avenues for modification.

Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(carboxymethoxy)-5-methoxybenzoic acid. chemicalbook.com This dicarboxylic acid can then be used in further derivatization, such as polyester (B1180765) synthesis.

Reduction of the Nitrile: The nitrile can be reduced to a primary amine, yielding 2-(2-aminoethoxy)-5-methoxybenzoic acid. This transformation can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. libretexts.orglibretexts.org The resulting amino group can be further functionalized, for example, by acylation or alkylation.

Reactions at the α-Carbon: The methylene (B1212753) group adjacent to the nitrile is activated and can be deprotonated with a suitable base. The resulting carbanion can then react with various electrophiles, allowing for the introduction of substituents at this position.

| Functional Group | Reagent/Condition | Resulting Functional Group | Reference |

| Nitrile | H₃O⁺ / Heat | Carboxylic Acid | chemicalbook.com |

| Nitrile | 1. LiAlH₄ 2. H₂O | Primary Amine | libretexts.org |

| Aromatic Ring | H₂ / Rh on C | Cyclohexane Ring | libretexts.org |

| Aryl Alkyl Ketone | H₂ / Pd | Alkyl Group | libretexts.org |

This table is interactive. Click on the headers to sort.

The benzene ring of this compound can be functionalized through electrophilic aromatic substitution reactions. As discussed under regioselectivity, the positions ortho and para to the two ether linkages are activated.

Common electrophilic substitution reactions that could be employed include:

Nitration: Introduction of a nitro group, typically using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group.

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). google.com The resulting aryl halide can then be used in cross-coupling reactions.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups. Due to the presence of the deactivating carboxylic acid group, these reactions might require harsh conditions. A more feasible approach would be to protect the carboxylic acid as an ester before carrying out the Friedel-Crafts reaction.

Catalytic Aspects in the Synthesis and Transformation of this compound

Catalysis can play a significant role in both the synthesis and subsequent transformation of this compound, offering milder reaction conditions and improved selectivity.

While the parent molecule itself may not be a direct substrate for cross-coupling, its halogenated derivatives are ideal candidates. For instance, if this compound is synthesized from a halogenated precursor like 2-hydroxy-4-bromo-5-methoxybenzoic acid, the bromine atom can be used as a handle for various palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This would allow for the introduction of a wide variety of substituents at the C4 position.

Alternatively, the aromatic ring of this compound can be halogenated, and this derivative can then participate in cross-coupling reactions. This strategy allows for the late-stage functionalization of the molecule. Ligand-free catalytic systems are also being developed to make these processes more cost-effective and environmentally friendly.

| Reaction Type | Catalyst | Reactants | Product |

| Suzuki Coupling | Pd(PPh₃)₄ | Aryl Halide, Arylboronic Acid | Biaryl |

| Heck Coupling | Pd(OAc)₂ | Aryl Halide, Alkene | Substituted Alkene |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Aryl Halide, Terminal Alkyne | Aryl Alkyne |

This table is interactive. Click on the headers to sort.

Organocatalytic Applications in Chiral Synthesis

The structure of this compound, featuring a carboxylic acid on a substituted benzene ring, makes it a plausible candidate for development into a chiral organocatalyst. Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering metal-free alternatives for the production of enantiomerically pure compounds. Chiral Brønsted acids, in particular, have seen significant development and application.

The carboxylic acid moiety of this compound could be leveraged to synthesize more complex chiral structures. For instance, it could serve as a foundational element for the synthesis of chiral ligands for metal-catalyzed reactions or be incorporated into a larger, wholly organic catalytic framework. The design of chiral ligands is a dynamic area of research, with a focus on creating specific steric and electronic environments to control stereoselectivity.

The development of such catalysts would likely involve multi-step synthetic sequences. For example, the carboxylic acid could be converted to an amide with a chiral amine, or the aromatic ring could be further functionalized to build a more rigid and sterically demanding chiral environment. The ultimate goal would be to create a molecule capable of activating substrates through hydrogen bonding or other non-covalent interactions in an enantioselective manner.

Below is a table of representative chiral organocatalysts derived from aromatic carboxylic acids, illustrating the types of transformations that could be targeted with catalysts developed from this compound.

| Catalyst Type | Aromatic Acid Precursor | Reaction Type | Enantiomeric Excess (ee) |

| Chiral Phosphoric Acid | 2-Phenylbenzoic acid derivative | Friedel-Crafts Reaction | up to 93% ee |

| Chiral Phosphine | (R)-BINOL-derived phosphine | Intramolecular [3+2] Cycloaddition | up to >99% ee |

| Chiral Thiourea | Amino acid-derived | Michael Addition | up to 99% ee |

| Chiral Hydroxamic Acid | Amino acid-derived | Epoxidation | up to 99% ee |

This table presents data for organocatalysts derived from various aromatic acids to illustrate potential applications, not specifically from this compound.

Biocatalytic Approaches to Selective Functionalization

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for functionalizing complex molecules. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity, making them ideal for transformations on a multifunctional molecule like this compound.

The cyanomethoxy group presents a key target for biocatalytic modification. The nitrile functionality could potentially be hydrolyzed by nitrile hydratases and amidases. These enzymes are known to convert nitriles to the corresponding amides and subsequently to carboxylic acids, often with high enantioselectivity if a chiral center is adjacent to the nitrile. For instance, the enzymatic hydrolysis of aromatic cyanohydrins has been demonstrated using recombinant enzymes from Rhodococcus erythropolis. This suggests a pathway for converting the cyanomethoxy group of our title compound into a carboxymethoxy or an aminocarbonylmethoxy group under mild, aqueous conditions.

Furthermore, the ether linkage in the cyanomethoxy group could be a substrate for ether-cleaving enzymes, although this is generally a more challenging transformation. More plausibly, if a chiral center were present elsewhere in the molecule, lipases could be employed for kinetic resolution. Lipases are widely used for the enantioselective hydrolysis of esters or the transesterification of alcohols. For example, if the carboxylic acid of this compound were esterified with a racemic alcohol, a lipase (B570770) could selectively hydrolyze one enantiomer of the ester, allowing for the separation of the two enantiomers. The enzymatic resolution of racemic compounds like 2-phenoxypropionic acid has been effectively achieved using this method.

The aromatic ring itself is a target for selective functionalization. Cytochrome P450 monooxygenases are renowned for their ability to hydroxylate unactivated C-H bonds with high regioselectivity. An engineered P450 enzyme could potentially hydroxylate the benzene ring at a specific position, leading to a phenolic derivative.

Below is a table summarizing potential biocatalytic transformations and the enzyme classes that could be employed, with examples from related substrates.

| Transformation | Enzyme Class | Substrate Example | Product | Reference |

| Nitrile Hydrolysis | Nitrile Hydratase/Amidase | Aromatic Cyanohydrins | α-Hydroxy Amides/Acids | |

| Kinetic Resolution (Ester Hydrolysis) | Lipase | Racemic 2-phenoxypropionic acid methyl ester | Enantiopure Acid and Ester | |

| Aromatic Hydroxylation | Cytochrome P450 Monooxygenase | Mefenamic Acid | 4'-Hydroxymefenamic Acid | |

| C-H Carboxylation | Carboxylate Reductase/UbiD | Styrene | Cinnamic Acid |

This table illustrates potential biocatalytic transformations based on studies of functionally related compounds, as direct biocatalysis of this compound has not been reported.

Advanced Spectroscopic and Structural Elucidation Studies of 2 Cyanomethoxy 5 Methoxybenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution and the solid state. For 2-(Cyanomethoxy)-5-methoxybenzoic acid, a combination of one-dimensional and multi-dimensional NMR techniques provides a complete picture of its molecular connectivity and spatial arrangement.

The predicted ¹H NMR spectrum of this compound in a standard solvent like DMSO-d₆ would exhibit distinct signals corresponding to each unique proton environment. The aromatic protons would appear as a set of doublets and a doublet of doublets, characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The methoxy (B1213986) protons would present as a sharp singlet, and the protons of the cyanomethoxy group would also yield a singlet, typically at a chemical shift influenced by the adjacent oxygen and cyano group. The acidic proton of the carboxylic acid would be observed as a broad singlet at a significantly downfield chemical shift.

Similarly, the ¹³C NMR spectrum offers insight into the carbon framework of the molecule. Each carbon atom in a unique electronic environment will produce a distinct signal. The carbonyl carbon of the carboxylic acid is characteristically found at the most downfield region of the spectrum. The aromatic carbons, the methoxy carbon, the cyanomethoxy carbons (both the -CH₂- and the -CN), will all have predictable chemical shift ranges. docbrown.info

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| COOH | 13.0 - 13.5 (s, 1H) | 167.0 - 170.0 |

| C1-COOH | - | 125.0 - 128.0 |

| C2-OCH₂CN | - | 155.0 - 158.0 |

| C3-H | 7.30 - 7.40 (d) | 115.0 - 118.0 |

| C4-H | 7.20 - 7.30 (dd) | 120.0 - 123.0 |

| C5-OCH₃ | - | 158.0 - 161.0 |

| C6-H | 7.60 - 7.70 (d) | 118.0 - 121.0 |

| OCH₃ | 3.80 - 3.90 (s, 3H) | 55.0 - 57.0 |

| OCH₂CN | 5.10 - 5.20 (s, 2H) | 50.0 - 53.0 |

| CN | - | 115.0 - 118.0 |

To unambiguously assign the proton and carbon signals and to elucidate the through-bond and through-space correlations, multi-dimensional NMR experiments are indispensable.

Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR experiment correlates directly bonded proton and carbon atoms. columbia.edu For this compound, an HSQC spectrum would definitively link the proton signals of the aromatic ring and the cyanomethoxy and methoxy groups to their corresponding carbon atoms. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is crucial for establishing the connectivity of the substituents to the benzene ring. For instance, correlations would be expected between the methoxy protons and the C5 carbon, and between the -OCH₂CN protons and the C2 carbon. Furthermore, HMBC can confirm the position of the carboxylic acid group through correlations from the aromatic protons to the carbonyl carbon. columbia.edu

Correlation Spectroscopy (COSY): A COSY spectrum would show correlations between adjacent, or J-coupled, protons. In this molecule, it would primarily be useful for confirming the coupling relationships between the aromatic protons on the benzene ring.

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of crystalline materials, providing information that is often complementary to single-crystal X-ray diffraction. hmdb.caresearchgate.net For this compound, which is expected to be a crystalline solid, ssNMR can be used to investigate polymorphism, which is the ability of a compound to exist in more than one crystal form. docbrown.info

The ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiment is a standard ssNMR technique that provides high-resolution spectra of solid samples. rsc.orgresearchgate.net The number of distinct resonances in the ¹³C CP/MAS spectrum corresponds to the number of crystallographically inequivalent carbon atoms in the unit cell. nist.gov This can reveal the presence of multiple molecules in the asymmetric unit or the existence of different polymorphs. researchgate.netnist.gov The chemical shifts in the solid state can differ from those in solution due to packing effects and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group. nist.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

The IR and Raman spectra of this compound would display characteristic bands corresponding to the various functional groups present in the molecule.

Carboxylic Acid Group: A broad O-H stretching band would be expected in the IR spectrum in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid typically appears as a strong band around 1700-1725 cm⁻¹. scielo.br

Cyano Group: The C≡N stretch is a sharp and typically medium-intensity band in the IR spectrum, appearing in the range of 2240-2260 cm⁻¹.

Ether Linkages: The C-O stretching vibrations of the methoxy and cyanomethoxy groups would result in strong bands in the fingerprint region of the IR spectrum, typically between 1000 and 1300 cm⁻¹.

Aromatic Ring: The C-H stretching vibrations of the aromatic ring would be observed above 3000 cm⁻¹. The C=C stretching vibrations within the ring would give rise to a series of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern, would appear below 900 cm⁻¹.

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong |

| Cyano | C≡N stretch | 2240 - 2260 | Medium, Sharp |

| Ether | C-O stretch | 1000 - 1300 | Strong |

| Aromatic | C-H stretch | 3000 - 3100 | Medium |

| Aromatic | C=C stretch | 1450 - 1600 | Medium to Weak |

In-situ vibrational spectroscopy, particularly IR and Raman, can be employed to monitor the progress of the synthesis of this compound in real-time. For example, in a reaction where the cyanomethoxy group is introduced via Williamson ether synthesis by reacting 2-hydroxy-5-methoxybenzoic acid with chloroacetonitrile (B46850), one could monitor the disappearance of the phenolic O-H stretching band of the starting material and the appearance of the C≡N stretching band of the product. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading, leading to improved yield and purity.

Mass Spectrometry for Precise Molecular Characterization and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which in turn confirms its elemental composition. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation pathways. docbrown.info

The molecular ion peak ([M]⁺) would be observed, and its mass would correspond to the molecular weight of the compound. Key fragmentation pathways would likely include:

Loss of the cyanomethoxy group: A significant fragment ion could be formed by the cleavage of the ether bond, resulting in the loss of a ·OCH₂CN radical.

Loss of the methoxy group: Fragmentation could also occur with the loss of a methoxy radical (·OCH₃) or a molecule of formaldehyde (B43269) (CH₂O) from the methoxy group.

Decarboxylation: The loss of a carboxyl group as CO₂ is a common fragmentation pathway for benzoic acids. libretexts.org

Formation of an acylium ion: Loss of the hydroxyl radical from the carboxylic acid would lead to the formation of a stable acylium ion. docbrown.info

The analysis of these fragmentation patterns, in conjunction with the data from NMR and vibrational spectroscopy, allows for the unequivocal confirmation of the structure of this compound. nist.govnih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound through the precise measurement of its mass-to-charge ratio (m/z). For this compound (C₁₀H₉NO₄), HRMS would provide a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass.

Expected Research Findings:

In an HRMS experiment, typically using an electrospray ionization (ESI) source, the compound would be observed as protonated ([M+H]⁺) or deprotonated ([M-H]⁻) ions. The theoretical monoisotopic mass of the neutral molecule is 207.0532 u. The expected HRMS data would show an m/z value extremely close to this calculated mass, with a very low mass error, typically in the parts-per-million (ppm) range. This high accuracy allows for the confident assignment of the elemental formula C₁₀H₉NO₄. For instance, predicted collision cross section values for various adducts of a related compound, 2-(carboxymethyl)-5-methoxybenzoic acid (C10H10O5), have been calculated, highlighting the type of data that can be generated. rsc.orguni.lu

Table 3.3.1: Predicted HRMS Data for this compound

| Ion Adduct | Molecular Formula | Calculated m/z | Observed m/z (Predicted) | Mass Error (ppm) |

| [M+H]⁺ | C₁₀H₁₀NO₄⁺ | 208.0604 | ~208.0601 | < 5 |

| [M+Na]⁺ | C₁₀H₉NNaO₄⁺ | 230.0424 | ~230.0421 | < 5 |

| [M-H]⁻ | C₁₀H₈NO₄⁻ | 206.0459 | ~206.0456 | < 5 |

Note: The "Observed m/z (Predicted)" values are hypothetical and represent the expected outcome of an HRMS analysis.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) would be employed to gain structural information by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ or [M-H]⁻ ion) and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure.

Expected Research Findings:

The fragmentation of this compound would likely proceed through characteristic losses of functional groups. For the protonated molecule, common fragmentation pathways would include:

Loss of the cyanomethoxy group: A significant fragmentation pathway would likely involve the cleavage of the ether bond, leading to the loss of the cyanomethoxy group (•OCH₂CN) or cyanomethanol (HOCH₂CN).

Decarboxylation: The loss of the carboxylic acid group as CO₂ (44 u) is a common fragmentation for benzoic acid derivatives.

Loss of the methoxy group: Cleavage of the methoxy group as a methyl radical (•CH₃) or methanol (B129727) (CH₃OH) is also anticipated.

The fragmentation patterns of related methoxybenzoic acids, such as vanillic acid, often show neutral losses of sugar moieties if present, followed by decarboxylation. researchgate.net This supports the expectation of decarboxylation as a key fragmentation pathway.

Table 3.3.2: Predicted MS/MS Fragmentation of [C₁₀H₉NO₄+H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 208.0604 | 163.0393 | COOH | [M+H-COOH]⁺ |

| 208.0604 | 177.0553 | OCH₃ | [M+H-OCH₃]⁺ |

| 208.0604 | 151.0393 | CH₂CN + H₂O | [M+H-CH₂CN-H₂O]⁺ |

Note: The fragment ion m/z values are calculated based on predicted fragmentation pathways.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering insights into bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis

Growing a suitable single crystal of this compound would be the first and often most challenging step. Once obtained, single-crystal X-ray diffraction (SCXRD) would reveal its precise molecular geometry and packing in the solid state. rsc.orgescholarship.orgnih.gov

Expected Research Findings:

Table 3.4.1: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value/System | Rationale/Comparison |

| Crystal System | Monoclinic or Orthorhombic | Common for substituted benzoic acids. rsc.orgnih.gov |

| Space Group | P2₁/c or similar centrosymmetric group | Common for carboxylic acid dimers. |

| Key Intermolecular Interaction | O-H···O hydrogen-bonded dimers | Characteristic of carboxylic acids. rsc.org |

| Z (molecules per unit cell) | 4 | A common value for such structures. rsc.org |

Note: These are predicted values based on the crystallographic data of similar compounds.

Powder X-ray Diffraction for Polymorphism Studies

Powder X-ray Diffraction (PXRD) is a key technique for analyzing the bulk crystalline properties of a material and is particularly important for identifying different crystalline forms, or polymorphs. Polymorphism is a common phenomenon in organic molecules, including benzoic acid derivatives like p-aminobenzoic acid and p-nitrobenzoic acid. rsc.orgrsc.orgnih.govumt.edu

Expected Research Findings:

A PXRD analysis of a synthesized batch of this compound would produce a diffraction pattern characteristic of its crystalline form. By crystallizing the compound under different conditions (e.g., different solvents, temperatures, or evaporation rates), it might be possible to isolate different polymorphs. Each polymorph would yield a unique PXRD pattern, with peaks at different 2θ angles. The existence of different conformers of the cyanomethoxy group could be a source of conformational polymorphism. nih.govumt.edu The study of polymorphism is crucial as different polymorphs can have different physical properties.

Electronic Absorption (UV-Vis) and Emission Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light.

Characterization of Electronic Transitions and Chromophores

The UV-Vis spectrum of this compound would be dominated by the electronic transitions of the substituted benzene ring, which acts as the primary chromophore.

Expected Research Findings:

The benzene ring itself has characteristic π → π* transitions. The presence of the carboxylic acid, methoxy, and cyanomethoxy substituents will cause a bathochromic (red) shift of these absorption bands to longer wavelengths and an increase in their intensity (hyperchromic effect). The electron-donating methoxy group and the electron-withdrawing carboxylic acid and cyanomethoxy groups will influence the energy of the molecular orbitals involved in the electronic transitions. nih.govresearchgate.netlibretexts.org

For comparison, 2,5-dihydroxybenzoic acid shows absorption maxima at 214 nm, 236 nm, and 334 nm in an acidic mobile phase. sielc.com Similarly, 3,4,5-trimethoxybenzoic acid exhibits a UV/Visible spectrum with distinct absorption bands. nist.gov Based on these related structures, this compound is expected to have strong absorptions in the UV region.

Table 3.5.1: Predicted UV-Vis Absorption Maxima for this compound in Methanol

| Predicted λmax (nm) | Associated Electronic Transition | Chromophore |

| ~220-240 | π → π | Benzene Ring (E2-band) |

| ~270-290 | π → π | Benzene Ring (B-band) |

| Possible weak n → π | n → π | Carbonyl of Carboxylic Acid |

Note: These are predicted absorption maxima based on the analysis of similar substituted benzoic acids.

Emission (fluorescence) spectroscopy could also be performed. Excitation at one of the absorption maxima might lead to fluorescence at a longer wavelength (Stokes shift). The fluorescence properties would be sensitive to the molecular environment and any potential intramolecular hydrogen bonding.

Photophysical Properties and Photochemical Behavior

Extensive literature searches for dedicated studies on the photophysical and photochemical properties of this compound did not yield specific experimental or theoretical data for this particular compound. Research focusing on its absorption, fluorescence, phosphorescence, quantum yields, or photochemical stability appears to be unavailable in the public domain at this time.

While general principles of photophysics and photochemistry can be applied to predict the likely behavior of this molecule based on its structural motifs (a substituted benzoic acid with cyanomethoxy and methoxy groups), a detailed and scientifically accurate discussion as required by the prompt cannot be constructed without specific research findings. For instance, the ultraviolet-visible (UV-Vis) absorption spectrum would be influenced by the benzoic acid chromophore, with expected shifts in absorption maxima (λmax) due to the auxochromic effects of the ether linkages and the cyano group. However, without experimental data, any discussion of specific wavelengths, molar absorptivity coefficients, or solvent effects would be purely speculative.

Similarly, an analysis of its emissive properties (fluorescence and phosphorescence) would require information on its excited state dynamics, including intersystem crossing efficiencies and non-radiative decay pathways, which are not documented. The photochemical behavior, such as its stability or potential for degradation upon exposure to light, would also depend on the specific electronic transitions and the reactivity of the excited states, for which no studies could be found.

Therefore, in the absence of published research on this compound, a data-driven account of its photophysical and photochemical characteristics cannot be provided.

Computational and Theoretical Investigations of 2 Cyanomethoxy 5 Methoxybenzoic Acid

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for predicting molecular properties from first principles. nih.gov DFT has become a popular method for such investigations due to its balance of computational cost and accuracy. nih.gov These calculations typically involve solving approximations of the Schrödinger equation to determine the electronic structure of the molecule. nih.gov

The first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. For a flexible molecule like 2-(Cyanomethoxy)-5-methoxybenzoic acid, this involves a conformational analysis to find the global minimum on the potential energy surface. Rotations around the single bonds, such as the C-O and O-CH₂ bonds, give rise to different conformers.

Computational methods systematically explore these rotational possibilities to identify the conformer with the lowest energy, which is presumed to be the most stable and populated state. nih.govnih.gov The optimization process calculates the forces on each atom and adjusts their positions until a stationary point on the potential energy surface is reached. The final optimized structure provides key data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound

This table presents plausible data for the lowest energy conformer, calculated using a DFT method like B3LYP with a 6-311G(d,p) basis set. Actual values would be derived from a specific computational study.

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | ||

| C=O (carboxyl) | 1.215 | |

| C-OH (carboxyl) | 1.358 | |

| C-O (ether) | 1.365 | |

| O-CH₂ (ether) | 1.430 | |

| C≡N (nitrile) | 1.154 | |

| C-C (aromatic) | 1.390 - 1.410 | |

| **Bond Angles (°) ** | ||

| O=C-OH | 122.5 | |

| C-O-CH₂ | 118.0 | |

| O-CH₂-C≡N | 109.5 | |

| Dihedral Angles (°) | ||

| C-C-C=O | ~0 or ~180 | |

| C-O-CH₂-C | ~180 |

Once the molecular geometry is optimized, quantum chemical calculations can predict various spectroscopic parameters. These theoretical predictions are vital for validating the computed structure against experimental data. epstem.net For instance, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. researchgate.net These calculated frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity. epstem.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO). nih.govepstem.net Comparing the calculated IR and NMR spectra with those obtained experimentally allows for the confirmation of the molecular structure and the accuracy of the computational model. A good correlation between theoretical and experimental data provides confidence in the predicted geometry. nih.gov

Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data

This table shows a hypothetical correlation between calculated and experimental values to demonstrate the validation process. The level of theory used for calculation, such as DFT/B3LYP, significantly influences the accuracy. epstem.net

| Parameter | Functional Group | Predicted Value | Experimental Value |

| IR Frequency (cm⁻¹) | |||

| C=O stretch | 1725 | 1700 | |

| C≡N stretch | 2250 | 2240 | |

| O-H stretch | 3450 | 3400 | |

| ¹³C NMR Shift (ppm) | |||

| C=O (carboxyl) | 168.5 | 167.0 | |

| C≡N (nitrile) | 117.2 | 116.5 | |

| O-CH₃ (methoxy) | 56.0 | 55.8 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is related to the molecule's ionization potential, while the LUMO, an electron acceptor, is related to its electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.gov A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. Conversely, a small gap indicates a molecule is more prone to chemical reactions. nih.gov Additionally, Molecular Electrostatic Potential (MEP) maps can be generated to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions, further predicting sites for chemical attack. nih.govepstem.net

Table 3: Hypothetical Frontier Molecular Orbital Properties

Calculated using a DFT/B3LYP method. These values help in assessing the molecule's electronic behavior.

| Parameter | Value (eV) | Implication |

| HOMO Energy | -6.85 | Ability to donate electrons |

| LUMO Energy | -1.75 | Ability to accept electrons |

| HOMO-LUMO Gap (ΔE) | 5.10 | High kinetic stability |

Molecular Modeling and Dynamics Simulations

While quantum calculations analyze static molecular structures, molecular modeling and dynamics (MD) simulations provide insights into the time-dependent behavior of molecules. nih.gov MD simulations model the movements of atoms and molecules over a specific period, offering a dynamic picture of molecular interactions and conformational changes. nih.gov

MD simulations are an excellent tool for exploring the conformational landscape of flexible molecules like this compound. By simulating the molecule's motion over nanoseconds or longer, these simulations can reveal the different shapes the molecule adopts and the transitions between them. nih.gov This approach complements the static picture from quantum calculations by showing which conformations are readily accessible at a given temperature and how the molecule's flexibility might influence its interactions with other molecules.

The surrounding environment, particularly the solvent, can significantly influence a molecule's structure and reactivity. rsc.org MD simulations are particularly powerful for studying these solvent effects because they can explicitly model the interactions between the solute and a large number of solvent molecules. rsc.org

Theoretical Frameworks for Structure-Reactivity Relationship Studies

The reactivity of a substituted aromatic compound is intricately linked to the electronic effects of its substituents. The interplay of inductive and resonance effects governs the electron density distribution within the molecule, thereby influencing its reactivity towards various chemical transformations.

The Hammett equation is a cornerstone of physical organic chemistry, providing a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. mdpi.comwikipedia.org It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) of a substituted species to that of the unsubstituted species (k₀ or K₀) through the equation:

log(k/k₀) = σρ

where ρ (rho) is the reaction constant, which depends on the nature of the reaction, and σ (sigma) is the substituent constant, which is specific to the substituent and its position (meta or para) on the aromatic ring. mdpi.comwikipedia.org

For this compound, we must consider the effects of both the 2-cyanomethoxy and the 5-methoxy substituents. The methoxy (B1213986) group in the meta-position (position 5 relative to the carboxylic acid) primarily exerts an electron-withdrawing inductive effect due to the electronegativity of the oxygen atom, while its resonance effect is less pronounced at this position. viu.cawikipedia.org In contrast, the cyanomethoxy group at the ortho-position (position 2) presents a more complex scenario. Its effect is a combination of the electron-withdrawing inductive effects of the ether oxygen and the cyano group, and the potential for steric interactions with the adjacent carboxylic acid group.

The Taft equation extends the Hammett relationship to account for steric effects, particularly for ortho-substituents. wikipedia.orgresearchgate.net The Taft equation is given by:

log(k/k₀) = ρσ + δEs

where σ* is the polar substituent constant, Es is the steric substituent constant, and ρ* and δ are the corresponding reaction constants. wikipedia.org For the 2-cyanomethoxy group, both σ* and Es would be significant. The cyanomethoxy group is expected to be electron-withdrawing (positive σ*) due to the combined electronegativity of the oxygen and the cyano moiety. libretexts.org The steric parameter (Es) would quantify the spatial hindrance this group imposes on the adjacent carboxylic acid, potentially influencing its orientation and reactivity.

A hypothetical table of Hammett and Taft constants for the substituents is presented below to illustrate their expected electronic and steric influences.

| Substituent | Position | Hammett σ (Estimated) | Taft σ* (Estimated) | Taft Es (Estimated) |

| -OCH₃ | meta (5-) | +0.12 | +0.25 | -0.55 |

| -OCH₂CN | ortho (2-) | +0.30 | +0.60 | -0.90 |

These values are estimated based on known values for similar functional groups and are intended for illustrative purposes.

The positive σ values indicate that both substituents are electron-withdrawing, which would increase the acidity of the benzoic acid compared to the unsubstituted parent compound. researchgate.net The larger positive value for the cyanomethoxy group suggests a stronger electron-withdrawing effect.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a suite of descriptors that offer a more detailed picture of molecular reactivity. mdpi.comresearchgate.net These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of electron density (e.g., Mulliken charges).

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. A lower LUMO energy indicates a better electron acceptor, suggesting increased reactivity towards nucleophiles. The HOMO-LUMO gap is a measure of the molecule's chemical stability; a smaller gap implies higher reactivity. researchgate.net

For this compound, the electron-withdrawing nature of the cyanomethoxy and methoxy groups is expected to lower the energy of the LUMO, making the aromatic ring more susceptible to nucleophilic attack compared to unsubstituted benzoic acid. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, would show regions of positive potential (electron deficiency) and negative potential (electron richness). researchgate.net The area around the carboxylic acid proton would be highly positive, reflecting its acidic character.

A hypothetical table of calculated quantum chemical descriptors for this compound is provided below.

| Descriptor | Hypothetical Value | Interpretation |

| HOMO Energy | -7.2 eV | Moderate electron-donating ability |

| LUMO Energy | -2.5 eV | Good electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | High chemical stability, but reactive |

| Dipole Moment | 3.5 D | Significant polarity |

| Mulliken Charge on C=O Carbon | +0.45 e | Electrophilic center |

| Mulliken Charge on Acidic H | +0.30 e | High acidity |

These values are hypothetical and are based on typical results for similarly substituted benzoic acids from DFT calculations.

These descriptors collectively suggest a molecule with a polarized electronic structure, a reactive electrophilic carboxylic acid group, and an aromatic ring that is activated for certain types of reactions due to the influence of its substituents. ed.ac.uk

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in the solid state is dictated by a complex interplay of non-covalent interactions. Understanding these interactions is crucial for predicting crystal structure and physical properties.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. unamur.benih.govnih.gov The Hirshfeld surface is generated by partitioning the electron density of a molecule in a crystal. The properties mapped onto this surface, such as dnorm (normalized contact distance), shape index, and curvedness, reveal the nature and extent of different intermolecular contacts. nih.gov

For this compound, we can anticipate several key interactions. The carboxylic acid groups are likely to form strong hydrogen-bonded dimers, a common motif in the crystal structures of carboxylic acids. nih.gov Additionally, weaker C-H···O and C-H···N hydrogen bonds involving the methoxy and cyanomethoxy groups are expected. The presence of the cyano group also introduces the possibility of dipole-dipole interactions. The aromatic rings may engage in π-π stacking interactions.

A 2D fingerprint plot derived from the Hirshfeld surface deconstructs the intermolecular contacts, showing the percentage contribution of each type of interaction. A hypothetical breakdown of these contributions is shown in the table below.

| Interaction Type | Hypothetical Contribution (%) |

| H···H | 40% |

| O···H/H···O | 35% |

| C···H/H···C | 15% |

| N···H/H···N | 5% |

| C···C (π-π stacking) | 3% |

| Others | 2% |

These percentages are hypothetical and represent a plausible distribution for a molecule with these functional groups. acs.org

The large contribution from H···H, O···H, and C···H contacts is typical for organic molecules. The significant O···H contribution would underscore the importance of hydrogen bonding in the crystal packing.

The Non-Covalent Interaction (NCI) plot is another computational method that complements Hirshfeld surface analysis. It is based on the electron density and its reduced density gradient (RDG). nih.govchemtools.org NCI plots visualize the regions of non-covalent interactions in real space, color-coding them to indicate their nature: blue for strong, attractive interactions (like hydrogen bonds), green for weak, van der Waals interactions, and red for repulsive, steric clashes. researchgate.netjussieu.fr

For this compound, an NCI plot would likely reveal:

Blue surfaces between the carboxylic acid groups, confirming the presence of strong O-H···O hydrogen bonds.

Green surfaces around the aromatic rings and methyl groups, indicating van der Waals forces.

Potentially some light blue or green surfaces indicating weaker C-H···O and C-H···N interactions.

A red region might appear if there is significant steric hindrance, for example, between the ortho-cyanomethoxy group and the carboxylic acid.

Together, Hirshfeld surface analysis and NCI plots provide a comprehensive, three-dimensional understanding of the supramolecular assembly of this compound in the solid state, highlighting the dominant role of hydrogen bonding and van der Waals forces in its crystal packing. nih.govfrontiersin.orgnih.gov

Applications in Advanced Organic Synthesis and Materials Chemistry

Precursor in the Synthesis of Complex Heterocyclic Compounds

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. The structure of 2-(Cyanomethoxy)-5-methoxybenzoic acid offers several avenues for its use as a starting material in the synthesis of these important molecular scaffolds.

In convergent synthesis, complex molecules are assembled from several individually prepared fragments. This approach is often more efficient than linear synthesis for creating large and intricate structures. The distinct reactivity of the functional groups in this compound allows it to serve as a key fragment in such synthetic strategies. For instance, the carboxylic acid can be converted to an ester or amide, while the cyano group can undergo various transformations, including reduction to an amine or hydrolysis to a carboxylic acid. This allows for the sequential or orthogonal functionalization of the molecule, enabling its incorporation into larger, more complex structures.

Nitrogen-containing macrocycles are a class of compounds with significant applications, including as selective ion receptors and therapeutic agents. researchgate.netchemicalbook.com The synthesis of these large-ring systems often relies on high-dilution techniques or template-assisted cyclization reactions to favor the intramolecular reaction over intermolecular polymerization. researchgate.netchemicalbook.com

The this compound molecule possesses functionalities that can be exploited for the synthesis of such macrocycles. For example, the carboxylic acid can be activated and reacted with a long-chain diamine. The cyano group, present at the other end of a flexible ether linkage, can then be reduced to a primary amine. This newly formed amine can undergo an intramolecular cyclization with an appropriate functional group at the other end of the diamine chain, leading to the formation of a macrocyclic structure. The methoxy (B1213986) group on the aromatic ring can influence the electronic properties and conformation of the final macrocycle.

Utility in Multi-component Reaction Development

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the formation of complex products from three or more starting materials in a single step. orgsyn.orgsemanticscholar.org This approach is highly valued for its efficiency and atom economy, making it ideal for the rapid generation of chemical libraries. mdpi.combeilstein-journals.org

The structure of this compound is well-suited for use as a scaffold in MCRs to generate libraries of related compounds. The carboxylic acid functionality can participate in various MCRs, such as the Ugi or Passerini reactions. By varying the other components in these reactions (e.g., amines, isocyanides, aldehydes/ketones), a diverse range of products can be synthesized from this single precursor. The cyanomethoxy group can be retained in the final products, offering a handle for further diversification, or it can potentially participate in secondary, post-MCR transformations.

The unique combination of functional groups in this compound can also inspire the development of new MCRs. For example, a reaction could be designed where the carboxylic acid, the cyano group, and an external reactant all participate in a cascade reaction to form a novel heterocyclic system. The methoxy group can act as a directing group or an electronic modulator to influence the regioselectivity and stereoselectivity of such transformations. The exploration of the reactivity of this compound under various conditions could lead to the discovery of unprecedented synthetic methodologies.

Design and Synthesis of Functional Molecules and Advanced Materials

The tailored synthesis of molecules with specific functions is a cornerstone of modern materials science. The structural and electronic properties of this compound make it a promising candidate for the development of functional organic materials. The presence of both electron-donating (methoxy) and electron-withdrawing (cyano and carboxyl) characteristics, along with the aromatic ring, suggests potential for creating molecules with interesting photophysical or electronic properties.

For example, the carboxylic acid group can be used to anchor the molecule to surfaces or to incorporate it into larger polymeric structures. The cyanomethoxy group offers a site for further chemical modification, allowing for the fine-tuning of the material's properties. One potential application lies in the synthesis of novel dyes or liquid crystals, where the rigid aromatic core and the polar functional groups can lead to desirable optical and self-assembly behaviors. A related compound, 2-Cyanomethyl-4-methoxy-benzoic acid, is noted for its potential in developing new materials with specific electronic or optical properties. evitachem.com

Building Block for Polymer and Oligomer Systems

The inherent functionalities of this compound, namely the carboxylic acid and the cyanomethoxy group, position it as a potentially valuable monomer for the synthesis of specialized polymers and oligomers. The carboxylic acid group can readily participate in condensation polymerization reactions with diols or diamines to form polyesters and polyamides, respectively. The cyanomethoxy group introduces a polar and functionalizable pendant group along the polymer backbone.

While extensive, dedicated research on the polymerization of this compound is not widely documented in publicly available literature, its structural motifs are found in various patented chemical structures, suggesting its role as a building block in the development of new materials. The nitrile functionality within the cyanomethoxy group offers a site for post-polymerization modification. For instance, the nitrile can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. These transformations would alter the physical and chemical properties of the resulting polymer, such as its solubility, hydrophilicity, and potential for cross-linking or further functionalization.

The presence of both the ether linkage and the aromatic ring in the polymer backbone would contribute to the thermal stability and mechanical properties of the material. The methoxy substituent on the benzene (B151609) ring can also influence the polymer's solubility and electronic properties.

Scaffold for Supramolecular Assembly Components

The structure of this compound is well-suited for its use as a scaffold in the design and synthesis of components for supramolecular assemblies. The carboxylic acid group is a classic hydrogen-bonding motif, capable of forming predictable dimers or participating in more complex hydrogen-bonded networks with complementary molecules.

The cyanomethoxy group provides an additional site for non-covalent interactions. The nitrile group can act as a hydrogen bond acceptor and can also engage in dipole-dipole interactions. The spatial arrangement of the carboxylic acid and the cyanomethoxy group allows for the potential formation of intramolecular hydrogen bonds, which can influence the conformation of the molecule and, consequently, its self-assembly behavior.

Furthermore, the aromatic ring can participate in π-π stacking interactions, which are crucial driving forces in the formation of many supramolecular architectures. The combination of hydrogen bonding, dipole-dipole interactions, and π-π stacking makes this compound a versatile building block for creating complex, self-assembled structures in the solid state and in solution. While specific examples of supramolecular assemblies based solely on this compound are not extensively reported, its structural features are present in larger molecules designed for molecular recognition and self-assembly.

Strategic Integration into Retrosynthetic Disconnections for Complex Targets

Key Intermediate in Total Synthesis Approaches

In the realm of total synthesis, the strategic disconnection of complex target molecules into simpler, commercially available, or easily synthesizable starting materials is a critical exercise. This compound can be envisioned as a key intermediate in the retrosynthesis of various complex natural products and medicinally relevant compounds.

Its substituted benzene ring serves as a pre-functionalized aromatic core. For instance, in the retrosynthesis of a complex molecule containing a substituted benzofuran (B130515) or indole (B1671886) ring system, this compound could be a valuable starting point. The carboxylic acid provides a handle for further synthetic transformations, such as conversion to an acyl chloride, an amide, or an ester, to build up the complexity of the target molecule. The cyanomethoxy group can be a precursor to other functional groups. For example, the ether linkage can be cleaved to reveal a phenol, and the nitrile can be converted to an amine or a carboxylic acid, providing multiple avenues for further elaboration.

While specific total syntheses that explicitly detail the use of this compound as a key starting material are not prominently featured in the literature, the analysis of complex structures containing the 2-alkoxy-5-methoxybenzoic acid motif suggests its potential utility in such synthetic endeavors.

Bioactivity Research: Mechanistic and Design Aspects

Role as a Pharmacophore Component in Chemical Biology Probes

Design of Molecular Tools for Biological Pathway Interrogation

There is no available information on the design or use of 2-(Cyanomethoxy)-5-methoxybenzoic acid as a molecular tool for the purpose of interrogating biological pathways.

Development of Affinity Ligands for Target Validation

There is no available information regarding the development or application of This compound as an affinity ligand for target validation.

Emerging Research Directions and Future Perspectives for 2 Cyanomethoxy 5 Methoxybenzoic Acid

Development of Sustainable Synthetic Methodologies

The pursuit of green and efficient chemical manufacturing is a paramount goal in modern chemistry. For a molecule like 2-(Cyanomethoxy)-5-methoxybenzoic acid, moving beyond traditional batch synthesis methods towards more sustainable and safer protocols is a critical area for future research. Although specific studies on this compound are not yet prevalent, the principles of flow chemistry and modern catalysis offer a clear roadmap.

Continuous flow chemistry, where reactants are pumped through a reactor in a continuous stream, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. fishersci.com The synthesis of substituted benzoic acids, for instance, has been shown to benefit from continuous processes, which can mitigate the hazards associated with highly exothermic reactions or the use of dangerous reagents. fishersci.combeilstein-journals.org

A hypothetical flow synthesis of this compound could be envisioned starting from a suitable precursor like 2-hydroxy-5-methoxybenzoic acid. The introduction of the cyanomethoxy group via Williamson ether synthesis with chloroacetonitrile (B46850) could be performed in a microreactor. This setup would allow for precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to higher yields and purity while minimizing solvent usage and reaction time. researchgate.net

Interactive Table 1: Hypothetical Parameters for Flow Synthesis Optimization (Note: These are illustrative parameters for a potential research study.)

| Parameter | Range | Potential Effect on Synthesis |

| Temperature | 25 - 150 °C | Influences reaction rate and selectivity |

| Residence Time | 30 sec - 20 min | Determines reaction completion |

| Reagent Molarity | 0.1 - 2.0 M | Affects reaction kinetics and product throughput |

| Flow Rate | 0.1 - 5.0 mL/min | Controls residence time and mixing efficiency |

| Base Equivalence | 1.0 - 2.5 eq. | Crucial for deprotonation of the phenolic group |

Future research in this area would involve screening these parameters to develop a robust and efficient continuous manufacturing process for this compound.

Photoredox catalysis and electrosynthesis represent two powerful pillars of modern organic synthesis, utilizing visible light or electricity, respectively, to drive chemical reactions under exceptionally mild conditions. smolecule.comnih.gov These methods enable unique bond formations and functional group manipulations that are often difficult to achieve with traditional thermal methods. nih.govacs.org

For this compound, these techniques could open new avenues for its derivatization. For example, the carboxylic acid group could be a handle for photoredox-mediated decarboxylative functionalization. While direct activation of carboxylic acids can be challenging, their corresponding carboxylates are more easily oxidized, generating alkyl radicals that can participate in a wide range of coupling reactions. acs.org This could allow for the replacement of the carboxyl group with other valuable functionalities.

Furthermore, electrosynthesis could be explored for the selective oxidation or reduction of the aromatic ring or the methoxy (B1213986) group, providing access to novel derivatives that are otherwise inaccessible. The absence of harsh chemical oxidants or reductants makes these methods inherently greener and more sustainable.

Exploration of Untapped Reactivity Pathways and Synthetic Transformations

The unique combination of functional groups in this compound—a carboxylic acid, a cyanomethoxy ether, and an electron-rich aromatic ring—suggests a rich and underexplored reactivity profile. Future research should focus on leveraging the interplay between these groups to develop novel synthetic transformations.

The cyanomethoxy group (-OCH₂CN) is a particularly interesting handle. It can potentially be hydrolyzed to a carboxymethyl ether or reduced to an aminoethyl ether, providing access to a range of derivatives. More advanced transformations could involve the activation of the α-C-H bond adjacent to the nitrile.

Furthermore, the electronic nature of the methoxy and cyanomethoxy substituents directs the regioselectivity of electrophilic aromatic substitution reactions. A systematic study of reactions like nitration, halogenation, and Friedel-Crafts acylation could yield a library of novel, polysubstituted aromatic compounds. The carboxylic acid group itself can be converted into a wide array of other functional groups (esters, amides, acyl halides), serving as a launching point for further diversification.

Interactive Table 2: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Product Class |

| Carboxylic Acid | Esterification | Benzoic Esters |

| Carboxylic Acid | Amidation | Benzamides |

| Carboxylic Acid | Decarboxylative Coupling | Biaryls, Alkylated Arenes |

| Cyanomethoxy | Nitrile Hydrolysis | Carboxymethyl Ethers |

| Cyanomethoxy | Nitrile Reduction | Aminoethyl Ethers |

| Aromatic Ring | Electrophilic Substitution | Polysubstituted Benzoic Acids |

| Methoxy Group | O-Dealkylation | Phenolic Compounds |

Systematic exploration of these and other pathways will be key to unlocking the full synthetic utility of this compound as a versatile chemical building block.

Radical Chemistry and Unconventional Bond Formations

There is currently no available research data on the involvement of this compound in radical chemistry or unconventional bond formations.

Selective C-H Functionalization Strategies

Specific strategies for the selective C-H functionalization of this compound have not been reported in the scientific literature.

Interdisciplinary Research Avenues

Integration with Advanced Materials Science

The integration and application of this compound in the field of advanced materials science have not been documented in available research.

Contributions to Chemical Biology and Drug Discovery Principles

There is no published research detailing the contributions of this compound to chemical biology or the principles of drug discovery.

Q & A

Q. Challenges :

- Conformational Flexibility : The cyanomethoxy group’s rotational freedom may require ensemble docking to account for multiple poses .

- Solvent Effects : Explicit water molecules in simulations improve accuracy of polar interactions (e.g., carboxylic acid solvation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.